Optical Purity and Chiroptical Properties: Defining Stereochemical Identity
The (R)-enantiomer is defined by its specific optical rotation. The (S)-enantiomer (CAS 10303-88-5) exhibits a specific rotation of -10.2° (c=0.009372 g/mL, CHCl₃) . While the exact specific rotation for (R)-Methyl 2,3-dihydroxypropanoate under identical conditions is not specified in available open literature, its opposite sign and magnitude is a fundamental characteristic differentiating it from the (S)-form. The racemic mixture, by definition, has a net optical rotation of 0°. This property is essential for verifying stereochemical integrity and purity in quality control.
| Evidence Dimension | Specific Optical Rotation ([α]D) |
|---|---|
| Target Compound Data | Positive (exact value not reported in primary literature, inferred to be the enantiomer of the S-form) |
| Comparator Or Baseline | (S)-Methyl 2,3-dihydroxypropanoate: -10.2° (c=0.009372 g/mL, CHCl₃) |
| Quantified Difference | Opposite sign and comparable magnitude, providing a clear analytical distinction. |
| Conditions | Polarimetry, concentration (c) and solvent (CHCl₃) as specified. |
Why This Matters
This directly confirms enantiomeric purity, a non-negotiable quality attribute for pharmaceutical and fine chemical applications.
